molecular formula C20H19N5O2 B2394765 3-(4-Ethoxyphenyl)-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one CAS No. 912618-15-6

3-(4-Ethoxyphenyl)-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2394765
CAS No.: 912618-15-6
M. Wt: 361.405
InChI Key: MCGVDDZXFLZUAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Ethoxyphenyl)-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound that belongs to the triazolopyrimidine class. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with ethoxyphenyl and methylphenyl substituents. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxyphenyl)-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one typically involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . These reactions are carried out under controlled conditions to ensure regioselectivity and high yield. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxyphenyl)-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxyphenyl or methylphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(4-Ethoxyphenyl)-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Ethoxyphenyl)-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity by binding to active sites or allosteric sites. The pathways involved can include inhibition of signal transduction or interference with metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Ethoxyphenyl)-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ethoxyphenyl and methylphenyl groups may enhance its binding affinity and specificity for certain molecular targets compared to similar compounds.

Properties

IUPAC Name

3-(4-ethoxyphenyl)-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2/c1-3-27-17-10-8-16(9-11-17)25-19-18(22-23-25)20(26)24(13-21-19)12-15-6-4-14(2)5-7-15/h4-11,13H,3,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCGVDDZXFLZUAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=C(C=C4)C)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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